molecular formula C12H17N3O B8301272 4-Acetamido-1-(2-pyridyl) piperidine

4-Acetamido-1-(2-pyridyl) piperidine

Cat. No. B8301272
M. Wt: 219.28 g/mol
InChI Key: OLFSWZFZIXYBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-1-(2-pyridyl) piperidine is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetamido-1-(2-pyridyl) piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamido-1-(2-pyridyl) piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Acetamido-1-(2-pyridyl) piperidine

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(1-pyridin-2-ylpiperidin-4-yl)acetamide

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-5-8-15(9-6-11)12-4-2-3-7-13-12/h2-4,7,11H,5-6,8-9H2,1H3,(H,14,16)

InChI Key

OLFSWZFZIXYBQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.5 g of 4-acetamidopiperidine, 15 g of potassium carbonate, 10 g of 2-chloropyridine in 100 ml of dimethylsulfoxide, is heated with stirring for 50 hours to 130° C., then it is cooled, poured into water and the suspension thus obtained is extracted with diethyl ether. The aqueous phase is extracted with methylene chloride, the organic phase is washed with water, it is dried over anhydrous sodium sulfate and evaporated to dryness. Thus, 4-acetamido-1-(2-pyridyl) piperidine is obtained which, after crystallisation in isopropanol and recrystallisation in ethyl acetate, melts at 165° to 168° C. Yield: 4.7 g (24.5% of the theoretical).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.